N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a complex organic compound that belongs to the class of thiazole derivatives. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as a therapeutic agent. The compound's structure includes a thiazole ring and a cycloheptapyridazine moiety, contributing to its biological activity.
The compound is cataloged under the CAS number 1282120-37-9 and has a molecular formula of with a molecular weight of approximately 346.4 g/mol . It is classified as a thiazole derivative due to the presence of the thiazole ring in its structure. This classification is significant as thiazoles are known for their diverse biological activities, including antimicrobial and anticancer properties.
The synthesis of N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide typically involves multi-step organic reactions. Although specific synthetic routes are not detailed in the search results, general methods for synthesizing similar compounds include:
These methods highlight the complexity of synthesizing such compounds and the need for precise control over reaction conditions to achieve desired yields and purities.
The molecular structure of N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide can be represented by its SMILES notation: CCc1c(C)sc(NC(CN2C(C=C3CCCCC3=N2)=O)=O)n1 .
Key structural features include:
The compound may participate in various chemical reactions typical for amides and thiazoles:
These reactions are essential for evaluating the stability and reactivity of N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide in various chemical environments.
While specific data on the mechanism of action for this compound is limited in the available literature, compounds containing thiazole rings often exhibit biological activities through interactions with various biological targets:
Further studies would be necessary to elucidate the precise mechanisms through which this compound exerts its effects.
The physical properties of N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide include:
| Property | Value |
|---|---|
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
| Flash Point | Not Available |
Chemical properties such as solubility and reactivity may vary based on environmental conditions but are not explicitly documented in available sources.
N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-y)acetamide has potential applications in medicinal chemistry due to its structural characteristics. Possible uses include:
Research into this compound could lead to significant advancements in therapeutic strategies against diseases where thiazole derivatives show promise.
CAS No.: 119509-26-1
CAS No.: 467-14-1
CAS No.: 100239-45-0